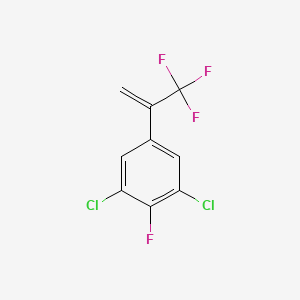
1,3-Dichloro-2-fluoro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene
Vue d'ensemble
Description
1,3-Dichloro-2-fluoro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene is a chemical compound with the molecular formula C9H4Cl2F4 and a molecular weight of 259.02 g/mol . This compound is primarily used in research and has a purity of around 95%. It is known for its unique structure, which includes both chlorine and fluorine atoms, as well as a trifluoromethylethenyl group attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 1,3-Dichloro-2-fluoro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene involves a mixture of 2-(3,5-dichloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.56 g, 8.83 mmol), 2-bromo-3,3,3-trifluoroprop-1-ene (1.85 g, 10.6 mmol), Cs2CO3 (11.5 mL, 2M, 17.7 mmol), and Pd(PPh3)2Cl2 (200 mg) in THF (30 mL). This mixture is heated at 70°C in a sealed tube for 4 hours. After cooling to room temperature, the mixture is partitioned between ether and water, and the organic layers are dried over Na2SO4. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel eluted with hexanes to give the desired compound with a yield of 56%.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dichloro-2-fluoro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of chlorine and fluorine atoms, this compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include Cs2CO3 , Pd(PPh3)2Cl2 , and THF . The reaction conditions typically involve heating the mixture at elevated temperatures (e.g., 70°C) in a sealed tube.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in the synthetic route mentioned above, the product is the desired compound itself.
Applications De Recherche Scientifique
1,3-Dichloro-2-fluoro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene is used in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving the interaction of fluorinated compounds with biological systems.
Medicine: Research involving this compound may contribute to the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 1,3-Dichloro-2-fluoro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene include:
- 3’,5’-Dichloro-4-(difluoromethyl)-3-fluoro-1,1’-biphenyl
- 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline
Uniqueness
The uniqueness of this compound lies in its specific combination of chlorine, fluorine, and trifluoromethylethenyl groups attached to a benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C9H4Cl2F4 |
|---|---|
Poids moléculaire |
259.02 g/mol |
Nom IUPAC |
1,3-dichloro-2-fluoro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene |
InChI |
InChI=1S/C9H4Cl2F4/c1-4(9(13,14)15)5-2-6(10)8(12)7(11)3-5/h2-3H,1H2 |
Clé InChI |
CXUKRUWCWRPKPJ-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC(=C(C(=C1)Cl)F)Cl)C(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













